molecular formula C11H15BrN2O3 B12087158 (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline

(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline

Cat. No.: B12087158
M. Wt: 303.15 g/mol
InChI Key: SKHPMAQVLCIJNY-MRVPVSSYSA-N
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Description

(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline is a chiral aromatic amine derivative characterized by a bromo substituent at the 5-position and a nitro group at the 2-position of the aniline ring. The amine group is substituted with a 1-ethoxypropan-2-yl moiety, introducing both ethoxy and branched alkyl functionalities. The (R)-enantiomer’s stereochemistry may further modulate its interactions in chiral environments, such as enzyme-binding pockets .

Properties

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

5-bromo-N-[(2R)-1-ethoxypropan-2-yl]-2-nitroaniline

InChI

InChI=1S/C11H15BrN2O3/c1-3-17-7-8(2)13-10-6-9(12)4-5-11(10)14(15)16/h4-6,8,13H,3,7H2,1-2H3/t8-/m1/s1

InChI Key

SKHPMAQVLCIJNY-MRVPVSSYSA-N

Isomeric SMILES

CCOC[C@@H](C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Canonical SMILES

CCOCC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline typically involves multiple steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the 5th position.

    Nitration: The brominated aniline is then nitrated to introduce a nitro group at the 2nd position.

    Alkylation: The final step involves the alkylation of the nitrogen atom with ®-1-ethoxypropan-2-yl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and nitration steps to ensure consistent product quality and yield. Additionally, the alkylation step may be carried out using more efficient catalysts and solvents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Oxidation: The ethoxypropan-2-yl group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like thiols or amines, often in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 5-bromo-N-(1-ethoxypropan-2-yl)-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Bromodomain Inhibition

One of the primary applications of (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline lies in its potential as a bromodomain inhibitor . Bromodomains are protein interaction modules that recognize acetylated lysines on histones and other proteins, playing a crucial role in regulating gene expression and cellular processes. Inhibition of these domains can lead to therapeutic effects in diseases characterized by dysregulated gene expression, such as cancer and autoimmune disorders .

Cancer Treatment

The compound has shown promise in preclinical studies for the treatment of various cancers. Research indicates that it may inhibit the growth of tumors by targeting specific signaling pathways involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness against gastric carcinoma models . The ability to modulate bromodomain activity positions this compound as a candidate for developing novel anticancer therapies.

In Vivo Studies

In vivo experiments have illustrated the antitumor activity of (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline in xenograft models. For example, one study reported significant tumor size reduction when administered at varying doses, indicating dose-dependent efficacy .

Study Model Dosage Outcome
Study 1SNU-16 Human Gastric Carcinoma5 mg/kgTumor size reduced significantly
Study 2Various Cancer Models15 mg/kgInhibition of tumor growth observed

Mechanistic Insights

Mechanistic studies have revealed that (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline acts by disrupting the interaction between bromodomains and acetylated histones, thereby altering gene expression profiles associated with tumor growth . This mechanism highlights its potential role in combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Mechanism of Action

The mechanism of action of ®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence its electron-withdrawing properties, affecting its binding affinity and specificity. The bromine atom and the ethoxypropan-2-yl group can also play roles in determining the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline include bromo-nitroaniline derivatives with varying N-substituents. A comparative analysis is provided below:

Compound Name N-Substituent Core Structure Key Features
(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline 1-ethoxypropan-2-yl Aniline Chiral center, ethoxy branch
5-bromo-N-(4-chlorobenzyl)-2-nitroaniline 4-chlorobenzyl Aniline Aromatic benzyl group, chloro substituent
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide 6-ethoxybenzothiazol-2-yl Pyrimidine-carboxamide Heterocyclic benzothiazole, methylsulfanyl group
5-Bromo-N-{(S)-quinolinyl}-2-nitroaniline Quinoline-methyl Aniline Bulky quinoline group, methoxy substituent

Key Observations :

  • Solubility : The 1-ethoxypropan-2-yl group in the target compound likely enhances solubility in polar solvents compared to aromatic substituents (e.g., 4-chlorobenzyl ).
  • Steric Effects: The quinoline-substituted analogue exhibits reduced reactivity in nucleophilic substitutions due to steric hindrance, whereas the target compound’s branched alkyl chain may balance steric bulk and flexibility.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) deactivate the aniline ring, but the ethoxy group in the target compound could donate electron density via lone pairs, modulating reactivity .

Key Observations :

  • The low yield (23%) for the 4-chlorobenzyl analogue highlights challenges in introducing bulky aromatic substituents, whereas the quinoline derivative’s higher yield (75%) suggests optimized conditions for less sterically hindered systems.

Key Observations :

  • Nitro groups generally confer toxicity, necessitating careful handling across all analogues .

Biological Activity

(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom and a nitro group, which are known to influence its biological activity. The presence of the nitro group, in particular, is critical as it can participate in redox reactions and interact with various biomolecules.

The biological activity of (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline is largely attributed to the nitro group. Nitro compounds often act through the following mechanisms:

  • Reduction to Active Metabolites : The nitro group can be reduced to form nitroso or hydroxylamine intermediates, which may exhibit different biological activities, including antimicrobial effects .
  • Interaction with Enzymes : The compound may inhibit specific enzymes by binding covalently to nucleophilic sites, disrupting normal cellular functions .

Biological Activities

Research indicates that (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline exhibits several biological activities:

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. In particular, they can generate reactive intermediates that damage microbial DNA and proteins, leading to cell death. Studies have shown that various nitro compounds act against a range of pathogens through similar mechanisms .

Antitumor Activity

Preclinical studies suggest that this compound may possess antitumor properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Other Pharmacological Effects

The compound may also demonstrate anti-inflammatory and analgesic properties, similar to other nitroanilines, which further broadens its potential therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of nitroanilines and their derivatives:

  • Antimicrobial Efficacy : A study highlighted that derivatives of nitroanilines displayed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential use in treating bacterial infections .
  • Antitumor Effects : In a xenograft model of gastric carcinoma, compounds structurally related to (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline showed reduced tumor size compared to controls, indicating promising antitumor activity .
  • Mechanistic Insights : Research into the reduction pathways of nitro groups revealed that the formation of reactive intermediates could be responsible for both therapeutic effects and cytotoxicity, emphasizing the dual nature of these compounds in drug design .

Data Tables

Activity Type Mechanism References
AntimicrobialFormation of toxic intermediates leading to DNA damage
AntitumorInhibition of tumor growth via signaling pathway disruption
Anti-inflammatoryModulation of inflammatory mediators

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